N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)benzamide
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Description
N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)benzamide, also known as AN-9, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. AN-9 belongs to the class of benzamides and is a potent inhibitor of the enzyme histone deacetylase (HDAC).
Scientific Research Applications
Class III Antiarrhythmic Activity
One significant application of related sulfonamide compounds is in the development of Class III antiarrhythmic agents. These compounds have shown potent activity in prolonging action potential duration without affecting conduction, demonstrating potential in treating ventricular fibrillation and restoring sinus rhythm. The specific blockade of the delayed rectifier potassium current (IK) highlights their targeted action in cardiac electrophysiology (Ellingboe et al., 1992).
Antimalarial and Antiviral Potential
Sulfonamide derivatives have been investigated for their antimalarial activity, with certain compounds showing promising IC50 values and selectivity indices. Theoretical calculations and molecular docking studies suggest these compounds have specific interactions with plasmepsins, crucial for the malaria parasite's lifecycle. Moreover, docking studies on SARS-CoV-2 proteins indicate potential antiviral applications (Fahim & Ismael, 2021).
Carbonic Anhydrase Inhibition
Novel metal complexes of heterocyclic sulfonamides have been synthesized and characterized as potent inhibitors of human carbonic anhydrase isoenzymes. These complexes offer a new approach to designing inhibitors with improved selectivity and potency compared to traditional agents like acetazolamide (Büyükkıdan et al., 2013).
Leishmanicidal Activity
Research on nitroaromatic compounds, including those related to the chemical structure of interest, has shown potential in inhibiting the growth of Leishmania infantum. The electroactive nitro group plays a crucial role in biological activity, suggesting these compounds as promising anti-leishmanicidal drugs (Dias et al., 2015).
properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(3-nitrophenyl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7S/c1-15(27)23-16(2)33-22-12-11-18(14-21(22)23)25(24(28)17-7-4-3-5-8-17)34(31,32)20-10-6-9-19(13-20)26(29)30/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAFUNNWEHHNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)benzamide |
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